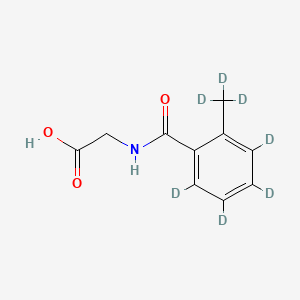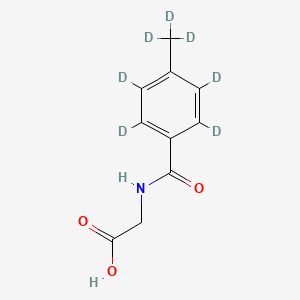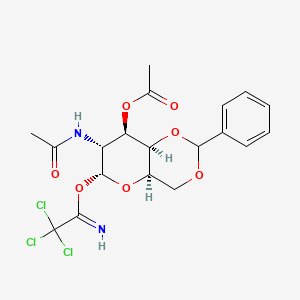![molecular formula C25H22N2O2 B565306 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] CAS No. 1216890-42-4](/img/structure/B565306.png)
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is a chemical compound with the molecular formula C25H22N2O2 and a molecular weight of 382.45 . It is used as an intermediate in the preparation of Ondansetron impurities .
Molecular Structure Analysis
The molecular structure of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is based on the formula C25H22N2O2 . It contains a total of 56 bonds, including 34 non-H bonds, 22 multiple bonds, 2 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 4 nine-membered rings, 2 aromatic ketones, and 2 Pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] include a molecular weight of 382.45 and a molecular formula of C25H22N2O2 .Scientific Research Applications
Here’s a brief overview:
1. Intermediate in the Preparation of Ondansetron Impurities The compound “6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]” is used as an intermediate in the preparation of impurities of Ondansetron . Ondansetron is a medication used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery. The study of impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.
properties
IUPAC Name |
6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWAQMKEYLKJLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724603 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] | |
CAS RN |
1216890-42-4 |
Source


|
| Record name | 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50724603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)











